molecular formula C6H8N2O2 B053973 4-Methoxy-5-methylpyrimidine 1-oxide CAS No. 114969-58-3

4-Methoxy-5-methylpyrimidine 1-oxide

Katalognummer B053973
CAS-Nummer: 114969-58-3
Molekulargewicht: 140.14 g/mol
InChI-Schlüssel: GZZWAAQRGBQAFZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methoxy-5-methylpyrimidine 1-oxide (MMPO) is a pyrimidine derivative that has gained significant attention in scientific research due to its unique properties. MMPO is a white crystalline solid that is soluble in water and has a molecular weight of 141.14 g/mol. It is a potent oxidizing agent that has been used in various research applications, including as a catalyst and as a reagent in organic synthesis.

Wirkmechanismus

The mechanism of action of 4-Methoxy-5-methylpyrimidine 1-oxide involves the transfer of oxygen atoms to the substrate, resulting in the formation of an oxidized product. 4-Methoxy-5-methylpyrimidine 1-oxide acts as a one-electron oxidant, and the reaction proceeds through a radical intermediate.
Biochemical and Physiological Effects:
4-Methoxy-5-methylpyrimidine 1-oxide has been shown to have a wide range of biochemical and physiological effects. It has been reported to induce oxidative stress in cells, which can lead to cell death. 4-Methoxy-5-methylpyrimidine 1-oxide has also been shown to inhibit the growth of cancer cells and to have potential applications in cancer therapy.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 4-Methoxy-5-methylpyrimidine 1-oxide in lab experiments include its potent oxidizing properties, its solubility in water, and its relatively low cost. However, 4-Methoxy-5-methylpyrimidine 1-oxide has some limitations, such as its potential toxicity and the need for careful handling due to its oxidizing properties.

Zukünftige Richtungen

There are many future directions for research involving 4-Methoxy-5-methylpyrimidine 1-oxide. One potential area of research is the development of new synthetic methods using 4-Methoxy-5-methylpyrimidine 1-oxide as a catalyst. Another area of research is the development of new nucleoside analogs using 4-Methoxy-5-methylpyrimidine 1-oxide as a reagent. Additionally, the potential use of 4-Methoxy-5-methylpyrimidine 1-oxide in cancer therapy warrants further investigation, including the development of new drug delivery systems and the evaluation of its efficacy in preclinical and clinical studies.
In conclusion, 4-Methoxy-5-methylpyrimidine 1-oxide is a potent oxidizing agent that has gained significant attention in scientific research due to its unique properties. It has been used in various research applications, including as a catalyst and as a reagent in organic synthesis. 4-Methoxy-5-methylpyrimidine 1-oxide has a wide range of biochemical and physiological effects and has potential applications in cancer therapy. Further research is needed to explore the full potential of 4-Methoxy-5-methylpyrimidine 1-oxide in various fields of science.

Synthesemethoden

The synthesis of 4-Methoxy-5-methylpyrimidine 1-oxide involves the reaction between 4-methoxy-5-methylpyrimidine and hydrogen peroxide in the presence of a catalyst. The reaction takes place in an acidic medium, and the resulting product is purified through recrystallization.

Wissenschaftliche Forschungsanwendungen

4-Methoxy-5-methylpyrimidine 1-oxide has been widely used in scientific research due to its unique properties. It is a potent oxidizing agent that has been used as a catalyst in various organic reactions, such as the oxidation of alcohols and the synthesis of heterocyclic compounds. 4-Methoxy-5-methylpyrimidine 1-oxide has also been used as a reagent in the synthesis of nucleoside analogs, which have potential applications in the treatment of viral infections and cancer.

Eigenschaften

CAS-Nummer

114969-58-3

Produktname

4-Methoxy-5-methylpyrimidine 1-oxide

Molekularformel

C6H8N2O2

Molekulargewicht

140.14 g/mol

IUPAC-Name

4-methoxy-5-methyl-1-oxidopyrimidin-1-ium

InChI

InChI=1S/C6H8N2O2/c1-5-3-8(9)4-7-6(5)10-2/h3-4H,1-2H3

InChI-Schlüssel

GZZWAAQRGBQAFZ-UHFFFAOYSA-N

SMILES

CC1=C[N+](=CN=C1OC)[O-]

Kanonische SMILES

CC1=C[N+](=CN=C1OC)[O-]

Synonyme

Pyrimidine, 4-methoxy-5-methyl-, 1-oxide (9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.